Histidine, 1-(2,4-dinitrophenyl)-
Overview
Description
Histidine, 1-(2,4-dinitrophenyl)- is a derivative of the amino acid histidine, where the imidazole ring of histidine is modified by the addition of a 2,4-dinitrophenyl group. This compound is often used in biochemical studies due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Histidine, 1-(2,4-dinitrophenyl)- typically involves the reaction of histidine with 1-fluoro-2,4-dinitrobenzene. This reaction is carried out in an aqueous solution of sodium hydrogen carbonate and ethyl acetate. The product is then purified through crystallization .
Industrial Production Methods: While specific industrial production methods for Histidine, 1-(2,4-dinitrophenyl)- are not extensively documented, the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory settings, with additional steps for purification and quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Histidine, 1-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The dinitrophenyl group can be substituted under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like benzyl chloroformate in the presence of sodium hydrogen carbonate.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products like benzyl N-[cis-2-(2,4-dinitroanilino)vinyl]-N-formylcarbamate.
Hydrolysis: The breakdown products of the dinitrophenyl group and histidine.
Scientific Research Applications
Histidine, 1-(2,4-dinitrophenyl)- is used in various scientific research applications:
Biochemistry: Used as a reagent for labeling and detecting proteins and peptides.
Medicine: Investigated for its potential in drug development and enzyme studies.
Chemistry: Utilized in studies involving peptide synthesis and modification.
Industry: Employed in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Histidine, 1-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets, primarily through the imidazole ring of histidine. The dinitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the imidazole ring and enabling various biochemical reactions .
Comparison with Similar Compounds
Histidine: The parent amino acid, without the dinitrophenyl modification.
2,4-Dinitrophenol: A compound with similar dinitrophenyl groups but different applications and properties.
Nα-Boc-Nim-2,4-Dinitrophenyl-L-histidine: A similar compound used in peptide synthesis.
Uniqueness: Histidine, 1-(2,4-dinitrophenyl)- is unique due to its specific modification, which imparts distinct reactivity and applications in biochemical research. Its ability to label and detect proteins makes it particularly valuable in scientific studies .
Properties
IUPAC Name |
2-amino-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O6/c13-9(12(18)19)3-7-5-15(6-14-7)10-2-1-8(16(20)21)4-11(10)17(22)23/h1-2,4-6,9H,3,13H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPQCXGWBMQBJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=C(N=C2)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300289 | |
Record name | Histidine, 1-(2,4-dinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160347-97-7 | |
Record name | Histidine, 1-(2,4-dinitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160347-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Histidine, 1-(2,4-dinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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